2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is a chemical compound that features a unique structure combining an azetidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using suitable pyridine derivatives.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.
2-(3-Hydroxyazetidin-1-yl)-2-(quinolin-3-yl)acetonitrile: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is unique due to the specific positioning of the pyridine ring and the presence of the hydroxyl group on the azetidine ring. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C10H11N3O/c11-4-10(13-6-9(14)7-13)8-2-1-3-12-5-8/h1-3,5,9-10,14H,6-7H2 |
InChI Key |
ZTZDOYAYZNGEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.